molecular formula C27H21F3N4O2 B2720461 N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477237-90-4

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2720461
CAS No.: 477237-90-4
M. Wt: 490.486
InChI Key: QKWHSDAXVBMFMO-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C27H21F3N4O2 and its molecular weight is 490.486. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine are the CLK1 and DYRK1A kinases . These kinases play a crucial role in various cellular processes and are involved in major diseases, including cancer and neurodegenerative disorders .

Mode of Action

This compound interacts with its targets, the CLK1 and DYRK1A kinases, by inhibiting their activity . This inhibition results in changes in the phosphorylation state of the proteins, thereby affecting their function and the cellular processes they regulate .

Biochemical Pathways

The inhibition of CLK1 and DYRK1A kinases by this compound affects various biochemical pathways. These kinases are involved in the regulation of cell cycle, transcription, and neuronal development . Therefore, their inhibition can have downstream effects on these pathways and processes .

Pharmacokinetics

Its degree of lipophilicity, ie, the affinity of this compound for a lipid environment, allows it to diffuse easily into the cells . This property can impact its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily due to the inhibition of CLK1 and DYRK1A kinases . This inhibition can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s lipophilicity allows it to diffuse easily into cells, which can be influenced by the lipid composition of the cell membranes . Additionally, factors such as pH and temperature can affect the stability and activity of the compound .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N4O2/c1-35-22-12-11-19(14-23(22)36-2)33-25-24-21(17-7-4-3-5-8-17)15-34(26(24)32-16-31-25)20-10-6-9-18(13-20)27(28,29)30/h3-16H,1-2H3,(H,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWHSDAXVBMFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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